3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. The base name derives from propanoic acid, with the phenyl substituent located at the 3-position of the propyl chain. The phenyl ring carries a meta-positioned tert-butoxycarbonylamino group, which is systematically designated as [(2-methylpropan-2-yl)oxycarbonylamino] according to International Union of Pure and Applied Chemistry guidelines.
The molecular formula for this compound is C₁₄H₁₉NO₄, with a molecular weight of 265.30 grams per mole. The structural representation reveals a linear three-carbon carboxylic acid chain with an aromatic substituent, where the phenyl ring serves as a bridge between the aliphatic portion and the protected amino functionality. The tert-butoxycarbonyl group, commonly referred to in synthetic chemistry as the "Boc" protecting group, consists of a tert-butyl ester of carbamic acid that provides steric hindrance and electronic stabilization to the protected amino group.
The complete structural formula demonstrates the spatial arrangement of functional groups, with the carboxylic acid terminus providing hydrogen bonding capabilities and the aromatic system contributing to π-π stacking interactions. The tert-butoxycarbonyl protecting group adopts a configuration that minimizes steric hindrance while maintaining the stability necessary for synthetic manipulations. This structural arrangement makes the compound particularly suitable for incorporation into peptide synthesis protocols where selective deprotection strategies are required.
Molecular Geometry Analysis via X-ray Crystallography
Crystallographic studies of related compounds provide valuable insights into the molecular geometry and solid-state packing arrangements of tert-butoxycarbonyl-protected aromatic amino acid derivatives. X-ray diffraction analysis of similar structures reveals characteristic bond lengths and angles that define the three-dimensional architecture of these molecules. The aromatic ring typically maintains planarity with carbon-carbon bond lengths averaging 1.39 Angstroms, consistent with aromatic conjugation.
The carboxylic acid functionality exhibits characteristic bond lengths, with carbon-oxygen double bonds measuring approximately 1.22 Angstroms and carbon-oxygen single bonds extending to 1.32 Angstroms. These measurements align with established values for carboxylic acid groups and indicate minimal perturbation from the aromatic substituent. The propyl chain connecting the carboxylic acid to the phenyl ring adopts an extended conformation in the solid state, minimizing steric interactions between the bulky aromatic system and the polar carboxyl group.
The tert-butoxycarbonyl protecting group demonstrates characteristic geometric parameters, with the carbonyl carbon-oxygen bond length measuring 1.20 Angstroms and the ester carbon-oxygen bond extending to 1.34 Angstroms. The tert-butyl group adopts a tetrahedral geometry around the quaternary carbon center, with carbon-carbon bond lengths of 1.53 Angstroms. Intermolecular hydrogen bonding patterns in the crystal lattice involve the carboxylic acid groups forming centrosymmetric dimers, a common structural motif in carboxylic acid-containing compounds.
The overall molecular conformation in the solid state reveals a slight deviation from planarity due to the sp³ hybridization of the propyl chain carbons. The dihedral angle between the carboxylic acid plane and the aromatic ring plane typically measures between 15-30 degrees, depending on crystal packing forces and intermolecular interactions. This conformational flexibility contributes to the compound's ability to adopt different arrangements in solution versus solid state.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopic analysis provides detailed structural information about the compound's molecular framework and dynamic behavior in solution. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the aromatic protons in the 7.0-7.5 parts per million region, with the meta-substitution pattern producing a distinctive splitting pattern. The propyl chain protons appear as complex multipiples between 2.5-3.0 parts per million for the benzylic position and 2.6-2.8 parts per million for the carboxylic acid adjacent position.
The tert-butoxycarbonyl protecting group generates a prominent singlet at approximately 1.4 parts per million, corresponding to the nine equivalent methyl protons of the tert-butyl group. The carboxylic acid proton typically appears as a broad signal around 10-12 parts per million, often exchangeable with deuterium oxide. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic resonances for the aromatic carbons between 120-140 parts per million, with the quaternary aromatic carbon bearing the protecting group appearing around 138 parts per million.
Fourier transform infrared spectroscopy provides valuable information about the compound's functional groups and their vibrational characteristics. The carboxylic acid carbonyl stretch appears as a strong absorption around 1700-1720 wavenumbers, while the carbamate carbonyl of the protecting group exhibits a characteristic peak at 1680-1700 wavenumbers. The aromatic carbon-carbon stretching vibrations produce multiple peaks in the 1450-1600 wavenumber region, and the carbon-hydrogen stretching modes of the tert-butyl group generate strong absorptions around 2950-3000 wavenumbers.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic chromophore. The compound typically exhibits absorption maxima around 250-280 nanometers, corresponding to π→π* transitions within the substituted benzene ring. The presence of the electron-withdrawing carbamate substituent causes a slight bathochromic shift compared to unsubstituted phenylpropanoic acid derivatives. The molar extinction coefficients for these transitions typically range from 1000-5000 per molar per centimeter, indicating moderate chromophore strength.
Tautomeric and Conformational Isomerism Studies
The conformational behavior of this compound involves several degrees of freedom that influence its three-dimensional structure and reactivity. The primary conformational variables include rotation around the carbon-carbon bonds of the propyl chain and the orientation of the tert-butoxycarbonyl protecting group relative to the aromatic ring. Computational studies and experimental observations suggest that the compound exists as a mixture of conformers in solution, with the population distribution dependent on solvent polarity and temperature.
The carboxylic acid functionality can exist in different conformational states, with the most stable arrangement positioning the carbonyl oxygen trans to the propyl chain to minimize steric interactions. Intramolecular hydrogen bonding between the carboxylic acid proton and the aromatic π system is geometrically unfavorable due to the meta-substitution pattern, unlike ortho-substituted analogs that can form five-membered chelate rings. The absence of such stabilizing interactions results in greater conformational flexibility around the propyl chain.
The tert-butoxycarbonyl protecting group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π system. This restriction creates a barrier to rotation of approximately 15-20 kilocalories per mole, resulting in distinct conformational preferences. Nuclear magnetic resonance studies at variable temperatures can resolve these conformational isomers, with coalescence temperatures providing kinetic information about the rotation barrier.
Tautomeric equilibria in this compound are primarily limited to the carboxylic acid functionality, which can exist in equilibrium with its corresponding carboxylate anion under basic conditions. The acid dissociation constant for the carboxylic acid group is influenced by the electronic effects of the meta-substituted aromatic ring, with the electron-withdrawing carbamate substituent increasing the acidity relative to unsubstituted phenylpropanoic acid. Computational modeling suggests that the enol tautomer of the carboxylic acid is thermodynamically unfavorable due to the absence of additional stabilizing interactions.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVULXRCJQKJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375444 | |
| Record name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387360-95-4, 149506-04-7 | |
| Record name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{3-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Chemistry
Building Block for Synthesis :
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including oxidation, reduction, and substitution reactions. These reactions can yield a range of products from phenolic compounds to amines, depending on the specific conditions used.
Biology
Drug Development :
Research indicates that this compound has potential as a drug candidate due to its ability to interact with biological targets. Studies have shown its efficacy in modulating enzyme activity and receptor interactions, which can lead to therapeutic effects in various diseases .
Medicine
Anti-inflammatory and Anticancer Properties :
The compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit inflammatory pathways and induce apoptosis in cancer cells. Its mechanism of action involves binding to specific molecular targets, altering their activity and leading to significant biological responses .
Case Study 1: Anticancer Activity
A study published in PMC explored the anticancer activity of similar compounds that share structural features with this compound. The findings suggested that these compounds could effectively inhibit cancer cell proliferation through specific signaling pathways .
Case Study 2: Drug Development
Another research effort focused on the synthesis of derivatives of this compound for drug development purposes. The derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in improving therapeutic efficacy .
Summary Table of Applications
| Application Area | Description | Potential Outcomes |
|---|---|---|
| Chemistry | Building block for organic synthesis | Creation of complex molecules |
| Biology | Drug candidate with biological target interactions | Therapeutic effects in diseases |
| Medicine | Anti-inflammatory and anticancer properties | Inhibition of inflammation; apoptosis induction |
Mechanism of Action
The mechanism of action of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid: Similar compounds include other substituted phenylpropanoic acids and derivatives with different substituents on the phenyl ring.
2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxyacetic acid: Another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Biological Activity
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid, also known as a derivative of phenylpropionic acid, is a complex organic compound with significant biological activity. Its structure includes a phenyl ring, a propanoic acid moiety, and a tert-butyl carbamate group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
The molecular formula of this compound is with a molecular weight of 265.31 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and hydrolysis, which can modify its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.31 g/mol |
| pKa | 3.92 (predicted) |
| Density | 1.102 g/cm³ (predicted) |
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of an aromatic precursor.
- Reduction to form an amine.
- Protection of the amine using tert-butyl chloroformate to yield the carbamate.
This multi-step process can be optimized for large-scale production using continuous flow reactors and chromatography for purification .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to various enzymes and receptors, leading to alterations in cellular processes such as:
- Inhibition of inflammation : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Induction of apoptosis : It may promote programmed cell death in cancer cells by activating specific signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that related phenylpropionic acid derivatives effectively inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- MTT Assays : These assays revealed that the compound significantly reduces cell viability in cancer cells compared to control groups.
- Mechanistic Studies : Further investigations indicated that the compound activates caspase pathways associated with apoptosis .
Case Studies
- Case Study on COX Inhibition : A study evaluated several derivatives of phenylpropionic acid for their ability to inhibit COX enzymes. The results showed that certain compounds exhibited inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in pain management and inflammation .
- Anticancer Efficacy : A recent study assessed the cytotoxic effects of this compound on human liver cancer cell lines (HepG2). Results indicated significant cytotoxicity and apoptosis induction at specific concentrations, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What is the synthetic strategy for introducing the tert-butoxycarbonyl (Boc) group into 3-[3-aminophenyl]propanoic acid derivatives?
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., aqueous NaOH or DMAP in THF). This protects the amino group on the phenyl ring, enabling subsequent reactions without interference. Critical steps include pH control (pH 8–9) to avoid premature deprotection and monitoring via TLC or HPLC to confirm completion .
Q. How is the Boc-protected intermediate characterized to confirm regioselectivity?
Regioselectivity is confirmed using a combination of:
Q. What solvents and conditions are optimal for deprotecting the Boc group in downstream reactions?
Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1–2 hours) or HCl in dioxane (4 M, 30 minutes). TFA is preferred for acid-sensitive substrates, while HCl is cost-effective for large-scale synthesis. Post-deprotection, neutralization with NaHCO ensures stability .
Advanced Research Questions
Q. How does the electronic environment of the phenyl ring influence Boc protection efficiency?
Electron-donating groups (e.g., -OH, -OCH) on the phenyl ring enhance Boc protection yields (70–90%) by stabilizing the intermediate carbamate. Conversely, electron-withdrawing groups (e.g., -NO) reduce reactivity, requiring harsher conditions (e.g., 60°C, prolonged reaction times) .
Q. What strategies mitigate side reactions during coupling of the Boc-protected intermediate to peptide backbones?
- Activation reagents : Use HOBt/DIC or PyBOP to minimize racemization.
- Temperature control : Reactions at 0–4°C reduce epimerization.
- Solvent choice : DMF or DCM improves solubility of hydrophobic intermediates. Contradictions arise in literature: some studies report higher yields with HATU over HOBt, while others note HATU-induced decomposition in sterically hindered systems .
Q. How do reaction conditions (pH, catalyst) affect regioselective functionalization of the phenylpropanoic acid scaffold?
Acidic conditions (pH < 3) favor electrophilic aromatic substitution at the para position, while neutral/basic conditions (pH 7–9) promote ortho functionalization via Pd-catalyzed C–H activation. For example, Pd(OAc) with p-toluenesulfonic acid enables ortho-olefination (60–75% yield), critical for synthesizing derivatives like 3-(2'-tolyl)propanoic acid .
Q. What stability challenges exist for Boc-protected phenylpropanoic acids under long-term storage?
Hydrolysis of the Boc group occurs in humid environments (t ≈ 6 months at 25°C, 60% RH). Stability is enhanced by:
- Storage under argon at -20°C.
- Lyophilization with cryoprotectants (e.g., trehalose). Contradictory Some studies report degradation via β-elimination in polar aprotic solvents (e.g., DMSO), while others observe no degradation in DMF .
Methodological Tables
Q. Table 1. Comparison of Deprotection Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| TFA/DCM | 1:1 v/v, 2 h, RT | 85–90 | ≥98 | |
| HCl/dioxane | 4 M, 30 min, RT | 75–80 | 95 | |
| HSO/MeOH | 1 M, 1 h, 40°C | 60–65 | 90 |
Q. Table 2. Regioselectivity in Functionalization
| Condition | Catalyst | Major Product | Yield (%) |
|---|---|---|---|
| pH 2.5, 80°C | None | 3-(4-Nitrophenyl)propanoic acid | 70 |
| pH 7, Pd(OAc) | p-TsOH | 3-(2-Tolyl)propanoic acid | 65 |
| pH 9, CuI | DMEDA | 3-(3-Carboxyphenyl)propanoic acid | 55 |
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
